molecular formula C8H7Br2NO2 B1603439 Methyl 5-(dibromomethyl)picolinate CAS No. 55876-83-0

Methyl 5-(dibromomethyl)picolinate

Cat. No. B1603439
Key on ui cas rn: 55876-83-0
M. Wt: 308.95 g/mol
InChI Key: NVXBFVONIIQOCJ-UHFFFAOYSA-N
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Patent
US05061717

Procedure details

To a solution of methyl 5-(dibromomethyl)pyridine-2-carboxylate (927 mg, 3.00 mmol) in methanol (10 ml) and trimethyl orthoformate (2 ml) was added a solution AgNO3 (1.12 g, 6.6 mmol) in methanol (20 ml) over 15 minutes. After refluxing the reaction for 1 hour, it was cooled and poured into a solution of NaHCO3 (0.84 g, 10 mmol) in water (50 ml) containing a small amount of NaCl. The thick slurry was filtered through a 25-50 micron frit, and the filtrate concentrated to 10 ml and extracted with ethyl acetate (3×10 ml). The combined organic layers were dried (MgSO4), filtered and concentrated to give title product (550 mg, 96%).
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.12 g
Type
catalyst
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7][CH:8]=1.[C:14]([O-:17])(O)=O.[Na+].[Na+].[Cl-].[CH3:21][OH:22]>C(OC)(OC)OC.O.[N+]([O-])([O-])=O.[Ag+]>[CH3:21][O:22][CH:2]([O:17][CH3:14])[C:3]1[CH:4]=[CH:5][C:6]([C:9]([O:11][CH3:12])=[O:10])=[N:7][CH:8]=1 |f:1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
927 mg
Type
reactant
Smiles
BrC(C=1C=CC(=NC1)C(=O)OC)Br
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)(OC)OC
Name
Quantity
1.12 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
0.84 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing
CUSTOM
Type
CUSTOM
Details
the reaction for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
FILTRATION
Type
FILTRATION
Details
The thick slurry was filtered through a 25-50 micron frit
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to 10 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C=1C=CC(=NC1)C(=O)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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